(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound’s intricate bicyclic and tricyclic frameworks make it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction.
Construction of the azatricyclic framework: This involves a series of cyclization reactions, often catalyzed by transition metals.
Final assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
(1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural complexity makes it a valuable tool for understanding biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as high strength or specific reactivity.
Mechanism of Action
The mechanism of action of (1R,7S)-4-{bicyclo[1.1.1]pentan-1-yl}-4-azatricyclo[5.2.1.0,2,6]decane-3,5-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the bicyclic core but differ in their functional groups and overall structure.
Azatricyclic compounds: These compounds have similar tricyclic frameworks but may vary in the positioning of nitrogen atoms and other substituents.
Uniqueness
What sets (1R,7S)-4-{bicyclo[111]pentan-1-yl}-4-azatricyclo[5210,2,6]decane-3,5-dione apart is its combination of both bicyclic and tricyclic structures, along with the presence of a dione functionality
Properties
Molecular Formula |
C14H17NO2 |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
(1S,7R)-4-(1-bicyclo[1.1.1]pentanyl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C14H17NO2/c16-12-10-8-1-2-9(3-8)11(10)13(17)15(12)14-4-7(5-14)6-14/h7-11H,1-6H2/t7?,8-,9+,10?,11?,14? |
InChI Key |
BJVKUZCHXNUSCL-QQPOESBCSA-N |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C45CC(C4)C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.